molecular formula C17H23N3O2S B2608449 4-(4-ethylphenoxy)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)butanamide CAS No. 453583-75-0

4-(4-ethylphenoxy)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)butanamide

Cat. No.: B2608449
CAS No.: 453583-75-0
M. Wt: 333.45
InChI Key: IAJUOKQZYGCTHL-UHFFFAOYSA-N
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Description

4-(4-ethylphenoxy)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)butanamide is a synthetic organic compound that belongs to the class of amides It is characterized by the presence of an ethylphenoxy group, an isopropyl-substituted thiadiazole ring, and a butanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-ethylphenoxy)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)butanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.

    Attachment of the Ethylphenoxy Group: The ethylphenoxy group can be introduced via a nucleophilic substitution reaction, where an ethylphenol derivative reacts with a suitable leaving group.

    Formation of the Butanamide Backbone: The final step involves the coupling of the thiadiazole intermediate with the ethylphenoxy intermediate using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

4-(4-ethylphenoxy)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace leaving groups within the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of suitable leaving groups.

Major Products Formed

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Substituted products with new functional groups replacing the original ones.

Scientific Research Applications

4-(4-ethylphenoxy)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)butanamide has a wide range of scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Agricultural Chemistry: It is investigated for its potential use as a pesticide or herbicide due to its ability to interact with biological targets in pests and weeds.

    Materials Science: The compound is explored for its potential use in the development of novel materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 4-(4-ethylphenoxy)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)butanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in key biological processes.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.

    Altering Gene Expression: Affecting the expression of genes involved in various physiological functions.

Comparison with Similar Compounds

4-(4-ethylphenoxy)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)butanamide can be compared with other similar compounds, such as:

    4-(4-methylphenoxy)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)butanamide: Similar structure but with a methyl group instead of an ethyl group.

    4-(4-ethylphenoxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide: Similar structure but with a methyl group on the thiadiazole ring instead of an isopropyl group.

    4-(4-ethylphenoxy)-N-(5-isopropyl-1,3,4-oxadiazol-2-yl)butanamide: Similar structure but with an oxadiazole ring instead of a thiadiazole ring.

Properties

IUPAC Name

4-(4-ethylphenoxy)-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O2S/c1-4-13-7-9-14(10-8-13)22-11-5-6-15(21)18-17-20-19-16(23-17)12(2)3/h7-10,12H,4-6,11H2,1-3H3,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAJUOKQZYGCTHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OCCCC(=O)NC2=NN=C(S2)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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